

Acalisib lymphoid malignancies clinical trial

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Compound Focus: Acalisib

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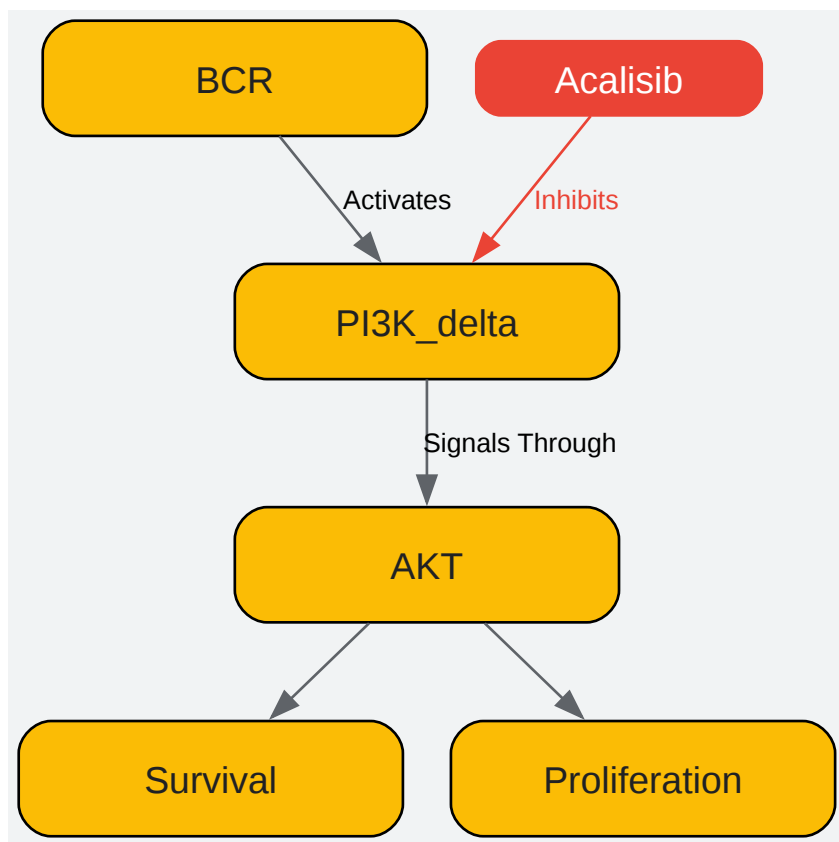
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Drug Profile and Mechanism of Action

Acalisib is a **second-generation, selective oral inhibitor of phosphoinositide 3-kinase delta (PI3K δ)** [1]. The PI3K δ isoform plays a critical role in B-cell activation, proliferation, and survival, and its pathway is hyperactive in many B-cell malignancies [2].

The high selectivity of **acalisib** was confirmed in a **human basophil activation assay**, where it suppressed IgE receptor I PI3K δ -mediated CD63 expression with an EC50 of 14 nM. The compound was highly selective for PI3K δ (IC50 12.7 nM) compared to other PI3K class I isoforms, and no binding to other kinases was observed at a concentration of 10 μ M [1].

The following diagram illustrates the proposed mechanism of action of **acalisib** in targeting the PI3K δ pathway in B-cells.



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Clinical Trial Design & Methodology

The key details of the phase 1b study (NCT01705847) are as follows [1]:

- **Study Design:** Open-label, dose escalation and expansion.
- **Population:** Adults with relapsed/refractory lymphoid malignancies (CLL, NHL, HL) with measurable lymphadenopathy who required therapy. Patients had a median of 3 prior therapies.
- **Dosing:** Utilized a 3 + 3 design. **Acalisib** was administered orally at 50, 100, 200, and 400 mg twice daily.
- **Primary Endpoint:** Evaluation of the maximum tolerated dose (MTD).
- **Secondary Endpoints:** Characterization of dose-limiting toxicities (DLTs), efficacy (per standard response criteria), and overall safety profile.
- **Treatment Duration:** Patients received treatment until disease progression or unacceptable toxicity. The median treatment duration was 5.8 months.
- **Pharmacokinetic (PK) Analysis:** Plasma samples were collected at predefined time points and analyzed using a validated liquid chromatography–tandem mass spectrometry assay. A non-compartmental PK approach was used to analyze concentration-time data.

Efficacy and Safety Data Summary

The final data cutoff was August 17, 2016, with a median follow-up of 6 months. A total of 38 patients received at least one dose of **acalisib** [1].

The tables below summarize the key efficacy and safety outcomes.

Table 1: Efficacy Outcomes by Disease Type (Independent Review) [1]

Disease Type	Number of Patients	Overall Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)	Lymph Node Response
All Patients	38	42.1% (16/38)	0%	42.1% (16/38)	-
CLL	22	53.3%	0%	53.3%	85.7% (12/14)
NHL/HL	16	28.6%	0%	28.6%	36.4% (4/11)
400 mg BID Cohort	29	41.4% (12/29)	0%	41.4% (12/29)	-

Table 2: Most Frequent Treatment-Emergent Adverse Events (TEAEs) Related to Acalisib [1]

Adverse Event (Any Grade)	All Patients (N=38)	All Patients - Grade ≥3	400 mg BID Cohort (N=29)	400 mg BID - Grade ≥3
Diarrhea	23.7% (9)	10.5% (4)	20.7% (6)	10.3% (3)
Rash	21.1% (8)	10.5% (4)	27.6% (8)	13.8% (4)
Increased ALT	13.2% (5)	2.6% (1)	13.8% (4)	3.4% (1)
Increased AST	13.2% (5)	2.6% (1)	13.8% (4)	3.4% (1)
Decreased Neutrophil Count	7.9% (3)	7.9% (3)	10.3% (3)	10.3% (3)

Interpretation and Clinical Implications

- **Efficacy: Acalisib** demonstrated clinical activity in a heavily pre-treated population, with higher response rates observed in CLL compared to NHL/HL [1]. The median progression-free survival (PFS) for the 400 mg cohort was 8.2 months, with a longer PFS in CLL patients (16.6 months) than in NHL/HL patients (4.0 months) [1].
- **Safety:** The safety profile was manageable, with gastrointestinal events (diarrhea), rash, transaminase elevations, and infections being the most notable AEs [1]. No dose-limiting toxicities were reported in the tested range, and the maximum tolerated dose was not identified [1].
- **Dosing:** Doses from 50 mg to 400 mg twice daily were explored. The 400 mg twice daily dose was used in the expansion cohort and formed the basis for the efficacy analysis [1].

Further Research and Development Context

It is noteworthy that the development pathway for PI3K inhibitors has evolved since this **acalisib** trial. Other PI3K inhibitors, like idelalisib, have faced regulatory challenges due to significant toxicities observed in post-marketing studies, leading to voluntary withdrawals for some indications [3]. This underscores the importance of long-term safety monitoring for drugs in this class.

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